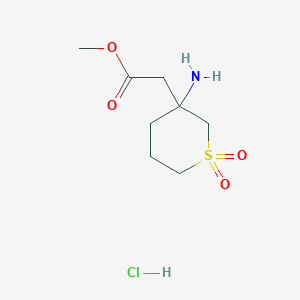
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and imaging. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds involves multi-step processes that often include the use of fluorinating agents or precursors. For instance, the radiosynthesis of a potential PET radiotracer for the glycine transporter GlyT-2 involved a one-pot, two-step method, starting with the NCA radiofluorination of 1,3-propanediol di-p-tosylate, followed by coupling with a precursor benzamide compound . Similarly, the synthesis of a photoaffinity analog of an influenza fusion inhibitor involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . These methods highlight the complexity and precision required in synthesizing fluorinated benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using various spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray analysis . The presence of fluorine atoms in the molecule can significantly affect its electronic properties and, consequently, its binding interactions with biological targets. The structural motifs, such as the N,O-bidentate directing group found in some benzamides, are crucial for their potential applications in metal-catalyzed C–H bond functionalization reactions .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, including nucleophilic substitution reactions that are essential for introducing fluorine-18 into the molecule for radiolabeling purposes . The use of reagents like Diethylaminosulfur Trifluoride (DAST) is also reported for the efficient synthesis of fluorinated benzamide neuroleptics, indicating the importance of selecting appropriate reagents for the introduction of fluorine atoms into the benzamide scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzamides, such as radiochemical purity, specific activity, and yields, are critical parameters in their application, especially in the context of radiotracers for PET imaging . The introduction of fluorine atoms can also influence the lipophilicity, stability, and metabolic profile of these compounds, which are important considerations in drug design and development.
Aplicaciones Científicas De Investigación
New Synthetic Methods and Molecular Structures
Enantioselective Synthesis : A study by Ishibashi et al. (2004) describes an artificial cyclase effective for the enantioselective cyclization of polyprenyl phenol derivatives, demonstrating its utility in synthesizing complex terpenoids with potential pharmaceutical applications (Ishibashi, Ishihara, & Yamamoto, 2004).
Molecular Structure Analysis : Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, revealing insights into the influence of intermolecular interactions on molecular geometry, which is critical for understanding the pharmacological activity of related compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Radiopharmaceutical Development
- Imaging of Sigma2 Receptor Status : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research contributes to the development of diagnostic tools for cancer (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Antibacterial and Insecticidal Applications
Antibacterial Drug Development : Straniero et al. (2023) explored the synthesis of 6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, a compound related to 2,6-difluorobenzamides known for their antibacterial properties, underscoring the potential for creating new antibacterial agents (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Optimization of Insecticidal Activity : Beddie et al. (1995) focused on optimizing the insecticidal activity of certain esters by introducing a fluorine atom, highlighting the potential for developing more effective pesticides (Beddie, Farnham, & Khambay, 1995).
Propiedades
IUPAC Name |
3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c1-21-14-5-4-12(10-13(14)17)15(20)18-11-16(22-9-8-19)6-2-3-7-16/h4-5,10,19H,2-3,6-9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBMVANDSKYVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)OCCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)



![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)

![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)





![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)